molecular formula C17H17N3O5S B2778011 [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate CAS No. 1050516-07-8

[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate

Cat. No. B2778011
CAS RN: 1050516-07-8
M. Wt: 375.4
InChI Key: TZZZJZGGMBKMPK-UHFFFAOYSA-N
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Description

[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amplification of Phleomycin

The research conducted by Brown and Cowden (1982) explored the synthesis of pyrimidinones bearing various substituents, including furan-2'-yl, through the condensation of 3-aminocrotonamide with related esters. The study highlighted the activity of these compounds, specifically pyridinyl derivatives, as amplifiers of phleomycin against Escherichia coli. This suggests a potential application of [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate in enhancing the efficacy of antibiotics like phleomycin, given its structural similarity to the compounds studied (Brown & Cowden, 1982).

Cyclization Reactions

Remizov, Pevzner, and Petrov (2019) investigated the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to novel heterocyclic compounds. The process involved thioketene cyclization with an internal CH2NH2 nucleophile, producing derivatives with potential pharmacological activities. This study underlines the chemical versatility of furan-containing compounds and their utility in synthesizing novel heterocycles with potential applications in drug discovery and development (Remizov, Pevzner, & Petrov, 2019).

Natural Product Isolation

Wang et al. (2013) isolated compounds from the fermentation broth of Armillaria mellea, including derivatives similar in structure to the queried compound. These compounds demonstrated potential medicinal properties and showcased the ability of natural products to serve as a source for novel chemical entities. The study emphasizes the importance of exploring natural products for compounds with unique structures and biological activities (Wang et al., 2013).

Synthesis of Fused Heterocycles

Ergun et al. (2014) reported on the synthesis of thio- and furan-fused heterocycles, demonstrating the chemical processes for generating complex structures from simpler furan derivatives. These synthetic methodologies contribute to the broader chemical knowledge necessary for producing compounds with potential pharmaceutical applications (Ergun et al., 2014).

Antimicrobial Activity

Studies by Ravindra, Vagdevi, and Vaidya (2008) explored the antimicrobial potential of naphtho-furo-pyrimidine derivatives, indicating that furan-containing compounds can be tailored for antimicrobial efficacy. This highlights another possible application area for [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).

properties

IUPAC Name

[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-10-14(16(26-2)19-15(18-10)11-5-4-8-24-11)17(23)25-9-13(22)20-7-3-6-12(20)21/h4-5,8H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZZJZGGMBKMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)OCC(=O)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(2-oxopyrrolidin-1-YL)ethyl 2-(furan-2-YL)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate

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